molecular formula C7H11NO B11924903 Spiro[cyclopropane-1,6-[7]oxa[2]azabicyclo[2.2.1]heptane]

Spiro[cyclopropane-1,6-[7]oxa[2]azabicyclo[2.2.1]heptane]

Cat. No.: B11924903
M. Wt: 125.17 g/mol
InChI Key: IMDVOHGFZKJWAY-UHFFFAOYSA-N
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Description

Spiro[cyclopropane-1,6-[7]oxa[2]azabicyclo[2.2.1]heptane] is a complex spirocyclic compound characterized by a cyclopropane ring fused to a bicyclic system containing both oxygen (oxa) and nitrogen (aza) heteroatoms. Its IUPAC name reflects the spiro junction at the 1,6-positions of the bicyclo[2.2.1]heptane framework.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

spiro[7-oxa-2-azabicyclo[2.2.1]heptane-6,1'-cyclopropane]

InChI

InChI=1S/C7H11NO/c1-2-7(1)3-5-4-8-6(7)9-5/h5-6,8H,1-4H2

InChI Key

IMDVOHGFZKJWAY-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC3CNC2O3

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Aminoacyloxylation of Cyclopentenes

A pivotal advancement in synthesizing oxygenated 2-azabicyclo[2.2.1]heptanes involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This method enables simultaneous installation of amine and acyloxy groups across cyclopentene double bonds, forming the bicyclic core with high regioselectivity. Key parameters include:

  • Catalyst System : Pd(OAc)₂ with phosphine ligands (e.g., Xantphos) in dichloroethane (DCE).

  • Substrate Scope : Functionalized cyclopentenes bearing electron-withdrawing or donating groups.

  • Reaction Conditions : 80°C for 12–24 hours under inert atmosphere.

The mechanism proceeds via oxidative addition of the palladium catalyst to the cyclopentene, followed by nucleophilic attack of the amine and acyloxy precursors. This method achieves yields of 65–85% for derivatives with substituents on the cyclopropane ring . For example, introducing a carboxylic acid moiety at the 2'-position (as in Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-2'-carboxylic acid) requires post-synthetic oxidation of a primary alcohol intermediate .

Carbodiimide-Mediated Amide Coupling

Amide bond formation between bicyclic amines and carboxylic acids represents a robust route to functionalized spiro compounds. A protocol from Ambeed Pharmaceuticals employs HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in dichloroethane :

Component Quantity Role
Carboxylic Acid 30.2 mmolElectrophilic partner
HATU0.2 mmolCoupling reagent
DIPEA0.6 mmolBase
Amine 20.2 mmolNucleophilic partner

Reaction at 45°C for 12 hours yields 70–90% of spirocyclic amides after C-18 cartridge purification . This method is particularly effective for introducing pharmacophores like trifluoromethyl groups, as demonstrated in the synthesis of (8S)-9-(3-methyl-2-oxobutyl)-2-(1S,4S)-2-oxa-5-azabicyclo[2.2.1]hept-5-yl-8-trifluoromethyl-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one .

High-Temperature Nucleophilic Substitution

Sealed-tube reactions at elevated temperatures facilitate nucleophilic aromatic substitution on chlorinated precursors. For instance, substituting 7-chloro-2-methyl-2-trifluoromethyl-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one with (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride proceeds at 140°C for 4 hours in the presence of triethylamine :

C10H12ClF3N2O+C6H10ClNOEt3N, 140°CC16H19F3N4O2\text{C}{10}\text{H}{12}\text{ClF}3\text{N}2\text{O} + \text{C}6\text{H}{10}\text{ClNO} \xrightarrow{\text{Et}3\text{N, 140°C}} \text{C}{16}\text{H}{19}\text{F}3\text{N}4\text{O}2

This method achieves 75% yield, with purity >95% confirmed by LC-MS (ESI+: m/z 317) . The steric bulk of the trifluoromethyl group necessitates prolonged heating to overcome kinetic barriers.

[2+2] Cycloaddition for Spirocycle Formation

Photocatalytic [2+2] cycloadditions between oxazolines and alkenes generate 2-oxa-1-azaspiro[bicyclo[3.2.0]heptanes], as reported by PMC studies . Key steps include:

  • Substrate Design : Exomethylene cyclobutane headpieces (HPs) paired with 4-substituted oxazolines.

  • Energy Transfer : Visible-light irradiation (450 nm) with Ir(ppy)₃ catalyst.

  • Stereochemical Control : Axial chirality induced by the bicyclic framework.

For example, reacting 5-phenyl oxazoline with bicyclo[2.2.1]heptyl carboxylate HP yields spirocyclic adducts with 85% conversion . This method is compatible with diverse esters and heteroaryl groups, enabling late-stage diversification.

Patent-Based Methods for MAGL Inhibitors

The KR20190097242A patent discloses spirocyclic compounds as monoacylglycerol lipase (MAGL) inhibitors, synthesized via SNAr reactions on halogenated cores . While specifics are proprietary, generalizable steps include:

  • Core Functionalization : Introducing cyclopropane via Simmons-Smith reaction.

  • Heterocycle Assembly : Piperidine or morpholine ring closure using Mitsunobu conditions.

  • Final Coupling : Suzuki-Miyaura cross-coupling for aryl group installation.

Yields for analogous structures range from 50–70%, with purity validated by HPLC and NMR .

Analytical Validation and Optimization

Critical quality control metrics for spiro[cyclopropane-1,6-oxaazabicyclo[2.2.1]heptane] synthesis include:

Parameter Method Acceptance Criteria
PurityHPLC-UV (C-18 column)≥95% at 254 nm
Enantiomeric ExcessChiral SFC≥98% for pharmacologically active isomers
Structural Confirmation1H/ 13C NMR^1\text{H}/\ ^{13}\text{C NMR}Match reference spectra
Molecular WeightHRMS (ESI+)Δ < 2 ppm from theoretical

Optimization strategies focus on solvent selection (e.g., DCE vs. THF), catalyst loading (5–10 mol% Pd), and temperature gradients to suppress epimerization .

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclopropane-1,6-7oxa2azabicyclo[2.2.1]heptane] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen or oxygen atoms within the structure.

    Substitution: The compound can participate in substitution reactions where one of the atoms or groups in the spirocyclic structure is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Spiro[cyclopropane-1,6- oxa azabicyclo[2.2.1]heptane] has garnered attention for its potential as a pharmacological agent due to its ability to interact with various biological targets:

  • Neurological Disorders: Research indicates that spirocyclic compounds may exhibit activity against psychotic disorders and other neurological conditions, making them valuable candidates for drug discovery focused on central nervous system disorders .
  • Receptor Modulation: Studies have shown that this compound can modulate neurotransmitter receptors, suggesting its potential use in developing treatments for conditions such as depression and anxiety .

Material Science

The unique structural features of spiro[cyclopropane-1,6- oxa azabicyclo[2.2.1]heptane] also make it suitable for applications in material science:

  • Polymer Chemistry: The incorporation of spirocyclic units into polymeric materials can enhance their mechanical properties and thermal stability.
  • Nanotechnology: The compound's distinctive structure may allow it to be used in the design of nanomaterials with specific functionalities.

Case Study 1: Antipsychotic Activity

A study evaluated the antipsychotic potential of spirocyclic compounds similar to spiro[cyclopropane-1,6- oxa azabicyclo[2.2.1]heptane]. The results indicated that these compounds could effectively bind to dopamine receptors, which are implicated in psychotic disorders, thereby providing a basis for further development as therapeutic agents .

Case Study 2: Polymer Development

Research on polymer composites incorporating spirocyclic structures demonstrated improved tensile strength and flexibility compared to traditional materials. These findings suggest that spirocyclic compounds could play a significant role in advancing material properties for industrial applications .

Mechanism of Action

The mechanism by which Spiro[cyclopropane-1,6-7oxa2azabicyclo[2.2.1]heptane] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic functions, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural and Molecular Properties
Compound Name Molecular Formula Molar Mass (g/mol) CAS Number Key Features
Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane] (9CI) C₇H₁₁NO 125.17 123292-33-1 Spirocyclic oxa-aza bicyclic core with cyclopropane
Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] C₉H₁₄ 122.21 173-89-7 All-carbon spiro system; lacks heteroatoms
(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane C₆H₉NO 111.14 N/A Bridged morpholine analog; chiral centers at 1S and 4S
2-azabicyclo[2.2.1]heptane C₆H₁₁N 97.16 N/A Simple bicyclic amine; used in antimicrobial studies

Key Observations :

  • The target compound’s heteroatom-rich structure (N and O) distinguishes it from the all-carbon spiro system in Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] .
  • Compared to (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane, the spirocyclopropane moiety introduces enhanced steric hindrance and ring strain , which may alter pharmacological activity .

Key Observations :

  • The synthesis of spiroheterocycles often requires multi-step strategies , such as cycloadditions (e.g., dichloroketene in ) or biomimetic routes (e.g., hydroxyproline derivatization in ).
  • The absence of explicit synthetic data for the target compound suggests opportunities for novel methodologies inspired by analogous systems.

Pharmacological and Functional Properties

Key Observations :

  • The antimicrobial synergy observed in 2-azabicyclo[2.2.1]heptane highlights the pharmacological relevance of bicyclic amines, which may extend to the target compound if functionalized appropriately .
  • The ionization energy of Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] (9.45 eV) suggests stability under specific conditions, a trait that could be leveraged in materials science .

Biological Activity

Spiro[cyclopropane-1,6-oxaazabicyclo[2.2.1]heptane], also referred to as 7-Oxa-2-azaspiro[bicyclo[2.2.1]heptane], is a compound with significant potential in medicinal chemistry due to its unique structural properties. This article reviews the biological activities associated with this compound, including its synthesis, pharmacological profiles, and structure-activity relationships (SAR).

  • Molecular Formula : C7_7H11_{11}NO
  • Molar Mass : 125.17 g/mol
  • Density : 1.20 ± 0.1 g/cm³
  • Boiling Point : 213.1 ± 23.0 °C
  • pKa : 8.78 ± 0.20

These properties suggest that the compound is stable under standard conditions, which is advantageous for its handling in biological assays.

Synthesis

The synthesis of spiro[cyclopropane-1,6-oxaazabicyclo[2.2.1]heptane] involves several synthetic strategies that leverage its bicyclic structure. Notably, recent research has explored novel synthetic pathways that enhance yield and purity while minimizing environmental impact through green chemistry principles .

Analgesic and Anti-inflammatory Effects

A related series of spirocyclopropane compounds demonstrated significant anti-inflammatory and analgesic activities in animal models . These findings point to the possibility that spiro[cyclopropane-1,6-oxaazabicyclo[2.2.1]heptane] may possess similar effects, warranting further investigation into its mechanism of action.

Cytotoxicity Studies

Preliminary cytotoxicity assays using cell lines such as HeLa have shown varied results for compounds within the same family as spiro[cyclopropane-1,6-oxaazabicyclo[2.2.1]heptane]. For example, certain derivatives exhibited IC50_{50} values indicating moderate cytotoxicity, which suggests potential applications in cancer therapeutics .

Structure-Activity Relationships (SAR)

Understanding the SAR of spiro[cyclopropane-1,6-oxaazabicyclo[2.2.1]heptane] is crucial for optimizing its biological activity:

  • Substituent Effects : Variations in substituents on the bicyclic framework can significantly alter biological activity.
  • Conformational Analysis : The three-dimensional arrangement of atoms influences interaction with biological targets, affecting potency and selectivity.

Case Studies

StudyFindings
Study ADemonstrated anti-inflammatory effects in a rat model using a related spiro compound with an IC50_{50} of 25 µg/mL
Study BInvestigated cytotoxic effects on HeLa cells; found IC50_{50} values ranging from 10 to 30 µg/mL across different derivatives
Study CExplored antimicrobial activity against E.coli and Staphylococcus aureus; showed promising results with minimal inhibitory concentrations

Q & A

Basic: What synthetic methodologies are most effective for constructing the spiro[cyclopropane-1,6-[7]oxa[2]azabicyclo[2.2.1]heptane] scaffold?

Answer:
The scaffold can be synthesized via dichloroketene cycloaddition followed by regioselective ring-opening reactions. For example, cyclopentene derivatives react with dichloroketene to form bicyclic intermediates, which undergo zinc-mediated reductive elimination to yield spiro-oxirane intermediates. Subsequent treatment with trimethylsulfonium iodide introduces the oxirane moiety, and lithium iodide facilitates ring expansion to form the bicyclo[3.3.0]octan-3-one derivative . Alternative routes include trans-4-hydroxy-L-proline as a chiral starting material, enabling enantioselective synthesis through N-Cbz protection and catalytic hydrogenation for deprotection (70% total yield) .

Advanced: How can researchers resolve conflicting stereochemical assignments in spiro-bicyclic systems using experimental and computational methods?

Answer:

  • X-ray crystallography is critical for unambiguous stereochemical determination, as demonstrated in the structural elucidation of 4-(2-oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile .
  • Nuclear Overhauser Effect (NOE) NMR experiments differentiate axial vs. equatorial substituents in rigid bicyclic systems.
  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict stable conformers and validate experimental data by comparing computed vs. observed NMR chemical shifts .

Advanced: What strategies mitigate regioselectivity challenges during spiroannulation reactions involving oxa/aza-dienes?

Answer:

  • Lewis acid catalysis (e.g., BF₃·Et₂O) directs [2π + 2σ] cycloadditions between bicyclo[1.1.0]butanes and benzofuran-derived oxa(aza)dienes, achieving high regioselectivity for spiro[benzofuran-2,2′-bicyclo[2.1.1]hexanes] .
  • Steric and electronic modulation of diene substituents (e.g., electron-withdrawing groups on azadienes) reduces competing pathways. Kinetic studies under continuous-flow conditions improve reaction control and reproducibility .

Basic: What analytical techniques are essential for characterizing spiro-bicyclic compounds?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) confirms molecular formulas (e.g., C₁₃H₁₆NO₃ [M+H]⁺, m/z 234.1125) .
  • Multinuclear NMR (¹H, ¹³C, DEPT-135) identifies bridgehead protons and quaternary carbons. For example, bicyclo[2.2.1]heptane derivatives exhibit distinct coupling patterns (J = 8–12 Hz) for axial vs. equatorial protons .
  • Polarimetry ([α]²⁰D = -21.3°) verifies enantiopurity in chiral spiro systems .

Advanced: How do stereochemical variations in azabicyclo[2.2.1]heptane derivatives influence σ receptor binding affinity and selectivity?

Answer:

  • N-Substitution with aryl groups (e.g., 4-methoxyphenyl) enhances σ₁ receptor affinity (Kᵢ < 10 nM) by optimizing hydrophobic interactions in the ligand-binding pocket.
  • Steric reduction (e.g., replacing adamantane with smaller bicyclo systems) lowers σ₂ affinity, improving subtype selectivity (σ₁/σ₂ > 100-fold) .
  • Molecular docking (e.g., Glide SP mode) predicts binding poses, correlating substituent orientation with experimental IC₅₀ values .

Basic: What are the key considerations for designing stable, high-energy-density derivatives of bicyclo[2.2.1]heptane?

Answer:

  • Bond dissociation energy (BDE) calculations prioritize C-NO₂ bonds over weaker N-NO₂ bonds to reduce sensitivity .
  • Density functional theory (DFT) predicts detonation velocity (D > 8.5 km/s) and pressure (P > 30 GPa) for nitro-functionalized derivatives.
  • Thermogravimetric analysis (TGA) assesses thermal stability, with decomposition temperatures >200°C indicating suitability for energetic materials .

Advanced: How can researchers address contradictions in reported synthetic yields for spiro-oxirane intermediates?

Answer:

  • Reaction monitoring via in situ IR identifies side products (e.g., over-oxidation or epoxide ring-opening).
  • Solvent optimization (e.g., CH₃OH vs. THF) improves zinc-mediated reductive elimination efficiency .
  • DoE (Design of Experiments) methodologies systematically vary temperature, stoichiometry, and catalyst loading to maximize yield .

Basic: What purification methods are recommended for isolating spiro-bicyclic compounds from complex reaction mixtures?

Answer:

  • Flash chromatography (silica gel, hexane/EtOAc gradient) separates diastereomers.
  • Crystallization from CH₂Cl₂/MeOH yields high-purity single crystals for X-ray analysis .
  • Size-exclusion chromatography (SEC) removes polymeric byproducts in large-scale syntheses .

Advanced: What computational models predict the physicochemical properties (e.g., logP, pKa) of spiro[cyclopropane-azabicycloheptane] derivatives?

Answer:

  • Quantitative Structure-Property Relationship (QSPR) models trained on bicyclo[2.2.1]heptane datasets estimate logP (2.5–4.0) and solubility (<10 µM).
  • MarvinSketch pKa modules predict basicity (pKa ≈ 9.5) for bridgehead nitrogen atoms, guiding salt formation strategies .

Advanced: How do electronic effects in azabicyclo[2.2.1]heptane derivatives modulate pharmacological activity?

Answer:

  • Electron-donating groups (e.g., -OCH₃) increase σ₁ receptor selectivity by enhancing hydrogen bonding with Thr¹⁸⁰ .
  • π-Stacking interactions with aromatic residues (e.g., Phe¹⁵⁰) are critical for high-affinity binding, as shown in epibatidine analogs .

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